Product packaging for Bromodichloroacetamide(Cat. No.:CAS No. 98137-00-9)

Bromodichloroacetamide

Cat. No.: B1526600
CAS No.: 98137-00-9
M. Wt: 206.85 g/mol
InChI Key: BYGNVSUVJJULOS-UHFFFAOYSA-N
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Description

Bromodichloroacetamide (CAS 98137-00-9) is a halogenated acetamide that belongs to an emerging class of nitrogenous disinfection by-products (N-DBPs) found in drinking water. Research into this compound is critical for environmental science and toxicology, as haloacetamides are generally of health concern and their formation is tied to chlorination or chloramination processes in water treatment . Studies on the broader class of dihalogenated haloacetamides, to which this compound belongs, show they are typically formed in greater quantities than their mono- or tri-halogenated counterparts during water disinfection, especially in waters with specific bromide levels . The investigation of such compounds helps in understanding the speciation, bromine incorporation, and overall formation pathways of DBPs . This research is vital for assessing environmental exposure risks and developing safer water disinfection methods. Chemically, it is classified as a haloacetamide, with a molecular formula of C2H2BrCl2NO and a molecular weight of 206.85 g/mol . This product is intended for research and analysis purposes only. It is strictly for laboratory use and is not classified as a drug or medicinal product. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2BrCl2NO B1526600 Bromodichloroacetamide CAS No. 98137-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2,2-dichloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrCl2NO/c3-2(4,5)1(6)7/h(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGNVSUVJJULOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018301
Record name 2-bromo-2,2-dichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98137-00-9
Record name 2-Bromo-2,2-dichloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98137-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-2,2-dichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Environmental Occurrence and Distribution of Bromodichloroacetamide

Detection and Quantification in Drinking Water Supplies

The detection of Bromodichloroacetamide in drinking water is accomplished through advanced analytical techniques capable of identifying and quantifying trace levels of this compound. The primary method involves gas chromatography (GC) coupled with mass spectrometry (MS), often in a tandem configuration (MS/MS) for enhanced selectivity and sensitivity. semanticscholar.org

Sample preparation typically involves a liquid-liquid extraction (LLE) step, where the organic compounds from a water sample are extracted into a solvent like methyl tert-butyl ether (MTBE). The extract is then concentrated and injected into the GC-MS/MS system for analysis. semanticscholar.org Method detection limits for this compound using these sophisticated methods can be as low as the nanogram-per-liter (ng/L) or parts-per-trillion (ppt) level, allowing for accurate quantification in treated water supplies. semanticscholar.org For instance, one study reported a quantification limit of 0.15 µg/L for this compound. semanticscholar.org The presence of HAcAms, including this compound, has been confirmed in finished drinking water at concentrations reaching up to several micrograms per liter (µg/L). jeom.orgacs.org

Prevalence in Municipal Wastewater Treatment Effluents

Municipal wastewater treatment plants (WWTPs) are significant sources of DBP precursors and, in some cases, the DBPs themselves, which can be discharged into the environment. The chlorination of biologically treated wastewater, a common disinfection practice, leads to the formation of various DBPs, including haloacetamides. semanticscholar.orgnih.gov The effluent organic matter (EfOM) in wastewater, which is rich in organic nitrogen, serves as a key precursor for the formation of N-DBPs like this compound. dergipark.org.tr

Studies have shown that haloacetamides are present in wastewater effluents. For example, research on filter backwash water and sedimentation sludge water in treatment plants found total haloacetamide concentrations ranging from 2.3 to 10.5 nM. nsf.gov A study of a large WWTP in Korea that uses chlorination detected this compound as one of five HAcAm species formed during the summer. semanticscholar.org The concentrations of total haloacetamides in the final effluent varied seasonally, highlighting the dynamic nature of DBP formation in wastewater treatment. semanticscholar.org While there are currently no regulatory recommendations for brominated DBPs in wastewater effluent, their presence is a growing concern. txst.edu

Concentrations of Total Haloacetamides (HAcAms) in a Municipal Wastewater Treatment Plant Effluent
SeasonTotal HAcAms Concentration Range (µg/L)Notes
Summer1.7 - 2.4This compound was one of five HAcAm species detected. semanticscholar.org
Winter0.6 - 1.6This compound was not detected in winter samples in this particular study. semanticscholar.org

Characterization of this compound in Surface and Groundwaters

The characterization of this compound in natural surface and groundwaters is less direct than in treated drinking water, as its presence is often inferred from the discharge of treated wastewater and the detection of related compounds. core.ac.ukgw-project.org Surface waters, such as rivers and lakes, are the primary recipients of WWTP effluents, which can contain haloacetamides. gw-project.org Consequently, rivers downstream of WWTPs may contain low levels of these compounds. One study on the Nakdong River in South Korea detected this compound in the drinking water treatment plant that draws from the river, implying its presence in the source water. semanticscholar.org

Groundwater contamination is also a possibility, particularly in areas where surface water recharges aquifers or where leaking infrastructure from wastewater or drinking water systems exists. dergipark.org.trwho.int However, direct measurements of this compound in groundwater are scarce. Data for related compounds, such as brominated acetic acids, show their presence in both surface and groundwater. A U.S. EPA survey found bromochloroacetic acid at mean concentrations of 3.61 µg/L in surface water systems and 1.47 µg/L in groundwater systems, indicating that brominated DBPs can persist in these environments. plos.org While specific data for this compound is limited, the detection of other brominated DBPs suggests it may also be present at low concentrations.

Mean Concentrations of Related Brominated Disinfection Byproducts in U.S. Water Systems (µg/L)
CompoundSurface Water SystemsGroundwater Systems
Bromochloroacetic acid3.611.47
Dibromoacetic acid1.090.82
Monobromoacetic acid0.250.16
Data from a US EPA survey, serving as a proxy for the potential presence of brominated DBPs like this compound in surface and groundwaters. plos.org

Spatiotemporal Variability in this compound Occurrence

The occurrence of this compound and other DBPs is not static; it exhibits significant variability over time (temporal) and across different locations (spatial). scribd.com Seasonal changes are a major driver of this variability. Studies consistently show that DBP concentrations, including haloacetamides, tend to be higher in warmer months. core.ac.ukscribd.commdpi.com This is attributed to several factors, including higher water temperatures which accelerate reaction kinetics, and increased concentrations of natural organic matter from biological activity. mdpi.comemerson.com

A study monitoring a drinking water treatment plant demonstrated this seasonal effect clearly, with total haloacetamide concentrations being approximately 7.7 times higher in the summer than in the winter. semanticscholar.org In this study, this compound was detected in the summer but not in the winter, indicating a strong seasonal pattern for its formation. semanticscholar.org Spatial variability occurs due to differences in source water quality between locations and changes within a single distribution system as water age increases, allowing more time for DBP formation reactions to proceed. scribd.comresearchgate.net

Seasonal Formation of Total Haloacetamides (HAcAms) in a Drinking Water Treatment Plant
SeasonHAcAm Concentration Range after Pre-Chlorination (µg/L)Notes
Summer9.4 - 27.2This compound was one of five HAcAm species detected. semanticscholar.org
Winter1.4 - 3.5This compound was not detected in winter in this study. semanticscholar.org

Influence of Source Water Quality Parameters on this compound Occurrence

The formation and concentration of this compound are heavily dependent on the specific quality parameters of the source water being treated. Key influencing factors include the concentration of bromide, the amount and nature of natural organic matter (NOM), and the pH of the water. semanticscholar.orgresearchgate.netnih.gov

Bromide Ion Concentration: The presence of bromide (Br⁻) is a critical precursor for the formation of any brominated DBP. During chlorination, chlorine oxidizes bromide to form hypobromous acid (HOBr), which is a more reactive halogenating agent than hypochlorous acid (HOCl). europa.eu Increasing the concentration of bromide in the source water leads to a shift in DBP speciation, favoring the formation of more brominated compounds like this compound over their chlorinated analogs. semanticscholar.orgresearchgate.net This is a significant concern as brominated DBPs are generally more toxic. researchgate.net

Natural Organic Matter (NOM): NOM, a complex mixture of organic compounds derived from the decomposition of plant and animal matter, provides the organic backbone for DBP formation. Specifically, organic nitrogen compounds within the NOM pool, such as amino acids and proteins, are considered primary precursors for nitrogenous DBPs, including haloacetamides. semanticscholar.orgdergipark.org.tr The character and concentration of NOM, which can vary seasonally, directly impact the potential for this compound formation.

pH: The pH of the water during disinfection affects both the disinfectant chemistry and the reactivity of NOM. Generally, the formation of trihalomethanes (a related DBP class) increases with higher pH. nih.gov For haloacetamides, the relationship can be more complex. Studies on related compounds have shown that formation can be favored under neutral pH conditions. nih.gov Lower pH can increase the formation of some halogenated acids while decreasing the formation of other DBPs. nih.gov

Formation Pathways and Precursor Reactivity of this compound

This compound (BDCAcAm) is a nitrogenous disinfection byproduct (N-DBP) formed during water treatment. Its creation is a complex process influenced by the type of disinfectant used, the characteristics of natural organic matter in the source water, and the presence of inorganic ions like halides. Understanding these formation pathways is crucial for managing its presence in drinking water.

Formation and Precursors of Bromodichloroacetamide

Disinfection Processes and DBP Formation

Chemical disinfection, while essential for inactivating pathogens, initiates reactions with natural organic matter (NOM) and other substances in the water to create DBPs. scirp.orgacs.org The use of chlorine and chloramines are common disinfection practices that can lead to the formation of a variety of halogenated DBPs. ibimapublishing.com The presence of bromide in the source water is a key factor that can lead to the formation of brominated DBPs. cabidigitallibrary.orgresearchgate.net

Identification of Precursors

The specific molecules that react with disinfectants to form DBPs are known as precursors. For nitrogenous DBPs like haloacetamides, certain organic nitrogen-containing compounds are significant precursors.

Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds found in natural waters and is a primary precursor for many DBPs. acs.org Both the hydrophobic and hydrophilic fractions of NOM can serve as precursors. ibimapublishing.com

Amino Acids: Certain amino acids have been identified as major precursors for the formation of N-DBPs. montclair.edu

Anthropogenic Sources: Wastewater can be a significant source of DBP precursors, including those for haloacetamides. gdut.edu.cn

Toxicological Assessment and Mechanistic Research of Bromodichloroacetamide

In Vitro Genotoxicity Studies of Bromodichloroacetamide

Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA) and/or the cellular apparatus that regulates the integrity of the genome. researchgate.net Such damage can lead to mutations and may be implicated in the initiation of carcinogenesis. nih.govre-place.be A battery of in vitro tests is typically employed to assess the genotoxic potential of a compound, covering various endpoints from DNA lesions to chromosomal damage. europa.eunih.gov

This compound has been identified as a genotoxic agent, capable of inducing genomic DNA damage in mammalian cells. illinois.eduscribd.com The mechanisms underlying this damage are critical to understanding its toxicological profile.

DNA Adduct Formation: One primary mechanism of genotoxicity for many chemicals involves the formation of DNA adducts. researchgate.net This occurs when electrophilic compounds or their metabolites covalently bind to nucleophilic sites on the DNA molecule. nih.gov This binding can distort the DNA helix, interfere with DNA replication and transcription, and lead to mutations if not repaired. nih.govwikipedia.org The N7 position of guanine (B1146940) is a particularly common site for adduct formation. wikipedia.orgberkeley.edu While the formation of specific DNA adducts by this compound is a hypothesized mechanism due to its chemical structure, detailed characterization of these adducts is a subject of ongoing research.

DNA Strand Breaks: Another significant form of DNA damage is the induction of single-strand or double-strand breaks in the DNA backbone. wikipedia.orgaps.org This type of damage can be detected and quantified using methods like the Comet assay, which measures the migration of fragmented DNA in an electric field. mdpi.com Studies on disinfection by-products, including haloacetamides, have utilized the Comet assay to quantify genomic DNA damage. For this compound, a value of 57 µM was reported as the concentration required to induce an equivalent of 50% Tail DNA, a measure of DNA damage. scribd.com This indicates its potential to cause breaks in the DNA strands of exposed cells.

Chromosomal aberration assays are fundamental in vitro tests used to identify substances that cause structural damage to chromosomes, a property known as clastogenicity. criver.com These assays are typically conducted using established mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells. criver.comnih.gov

In a typical assay, cultured cells are exposed to the test compound for a defined period, both with and without an external metabolic activation system (S9 mix) to mimic metabolic processes in the liver. epa.govagc-chemicals.com Following exposure and a recovery period, cells are arrested in the metaphase stage of cell division, and their chromosomes are examined microscopically for structural abnormalities like breaks, fragments, and exchanges. criver.comresearchgate.net A statistically significant, dose-dependent increase in the frequency of aberrant cells is considered a positive result. criver.com For haloacetamides as a class, genotoxicity has been observed in CHO cells, and the chromosomal aberration test is a standard method for evaluating this endpoint. illinois.eduiiseagrant.org

Mutagenicity assays are designed to detect the induction of permanent, transmissible changes in the genetic material. europa.eu A standard testing battery often begins with assays in bacterial systems, followed by tests in eukaryotic cells. europa.euospar.org

Bacterial Systems: The most widely used bacterial mutagenicity test is the reverse mutation assay, commonly known as the Ames test. ospar.orgnih.gov This assay utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they cannot synthesize a specific amino acid (e.g., histidine). nih.gov The test evaluates whether the chemical can cause a mutation that restores the gene function, allowing the bacteria to grow on a medium lacking that amino acid. nih.govresearchgate.net These tests are conducted with and without a metabolic activation system (S9) to detect mutagens that require metabolic conversion to become active. nih.gov

Eukaryotic Systems: To complement bacterial assays, mutagenicity is also assessed in eukaryotic organisms like the yeast Saccharomyces cerevisiae. nih.gov These systems can detect a broader range of genetic events, including forward and reverse mutations, mitotic recombination, and chromosomal non-disjunction. nih.gov The use of eukaryotic cells is considered necessary for a comprehensive evaluation of chemicals to which humans may have prolonged exposure. europa.eu

In Vitro Cytotoxicity Profiling of this compound

In vitro cytotoxicity testing is a crucial first step in toxicological assessment, providing data on the concentration at which a chemical induces cell death or inhibits cell proliferation. nih.gov These assays are often performed in mammalian cell lines, such as CHO cells, over a defined exposure period. iiseagrant.org

In a study comparing the chronic cytotoxicity of 13 different haloacetamides, this compound was found to be among the more cytotoxic members of this class. iiseagrant.org The study measured the reduction in cell density over a 72-hour period to determine the %C½ value, which represents the concentration that inhibits cell growth by 50%. The rank order of cytotoxicity for the haloacetamides, from highest to lowest, was determined as follows: diiodoacetamide (B1628689) > iodoacetamide (B48618) > bromoacetamide > tribromoacetamide (B152587) > bromoiodoacetamide (B1628806) > dibromochloroacetamide (B1426163) > chloroiodoacetamide > This compound > dibromoacetamide > bromochloroacetamide > chloroacetamide > dichloroacetamide > trichloroacetamide (B1219227). iiseagrant.org

Table 1: Cytotoxicity Ranking of Haloacetamides in CHO Cells This interactive table ranks 13 haloacetamides from most cytotoxic to least cytotoxic based on chronic cytotoxicity studies in Chinese Hamster Ovary (CHO) cells. The ranking is derived from research comparing their %C½ values. iiseagrant.org

RankCompound Name
1Diiodoacetamide
2Iodoacetamide
3Bromoacetamide
4Tribromoacetamide
5Bromoiodoacetamide
6Dibromochloroacetamide
7Chloroiodoacetamide
8This compound
9Dibromoacetamide
10Bromochloroacetamide
11Chloroacetamide
12Dichloroacetamide
13Trichloroacetamide

Investigation of this compound's Interaction with Cellular Signaling Pathways

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. frontiersin.org Research indicates that the toxicological effects of disinfection by-products like this compound involve the induction of oxidative stress. scribd.com

A primary cellular defense mechanism against oxidative stress is the Keap1-Nrf2 signaling pathway. frontiersin.orgmdpi.com Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. mdpi.com However, upon exposure to oxidative stress, sensor proteins in Keap1 are modified, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to a DNA sequence known as the Antioxidant Response Element (ARE). mdpi.com This binding initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to mitigate the oxidative damage. mdpi.com Investigating the activation of the Nrf2 pathway is therefore a key area of research for understanding the cellular response to this compound-induced oxidative stress.

Apoptosis and Cell Cycle Regulation Pathways

The interaction between cellular proliferation and programmed cell death, or apoptosis, is critical for maintaining tissue homeostasis. nih.gov Regulatory proteins governing the cell cycle are intrinsically linked with apoptotic pathways, meaning that stimuli inducing apoptosis can also affect cell proliferation. nih.govnih.gov Key checkpoints in the cell cycle, such as the G1/S and G2/M transitions, serve as crucial points for surveillance, ensuring DNA integrity before proceeding to the next phase. cellsignal.comnumberanalytics.com If significant DNA damage is detected and cannot be repaired, these checkpoints can initiate apoptotic processes to eliminate the potentially compromised cell, thereby preventing the propagation of mutations that could lead to conditions like cancer. cellsignal.com

The deregulation of cell cycle components has been shown to be a potential trigger for apoptosis. nih.gov For instance, DNA damage can activate pathways involving kinases like ATM/ATR and Chk1/2, which in turn block the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest. cellsignal.com This arrest provides a window for DNA repair, but if the damage is too severe, it can lead to apoptosis. cellsignal.com Proteins like p53 play a central role in this process; its activation can halt the cell cycle and, under certain conditions, induce apoptosis. nih.govcellsignal.com

In the context of disinfection by-products (DBPs), genotoxicity, or the capacity to damage DNA, is a significant indicator of potential carcinogenicity. For this compound, research has demonstrated its genotoxic potential. Specifically, in a Single Cell Gel Electrophoresis (SCGE) Comet assay using Chinese Hamster Ovary (CHO) cells, this compound was found to be genotoxic following a 4-hour exposure at a concentration of 75.0 µM. amazonaws.com Such DNA damage is a known trigger for activating cell cycle checkpoints and can subsequently lead to apoptosis if the cellular repair mechanisms are overwhelmed. The induction of DNA damage by this compound suggests its mechanism of toxicity involves interference with fundamental cellular processes that regulate cell division and survival.

Comparative Toxicological Analysis of this compound with Other Disinfection By-products

Disinfection by-products (DBPs) are a complex group of chemicals formed when disinfectants like chlorine react with natural organic matter in water. nih.gov The toxicity of these by-products varies significantly depending on their chemical structure, including the type and number of halogen atoms (chlorine, bromine, iodine) they contain. csic.esiiseagrant.org Nitrogen-containing DBPs (N-DBPs), such as haloacetamides, have been reported to be more cytotoxic and genotoxic than many non-nitrogen-containing DBPs like the regulated trihalomethanes (THMs) and haloacetic acids (HAAs). amazonaws.comiiseagrant.org

Within the various classes of DBPs, a general toxicity trend has been observed where iodinated and brominated compounds are more potent than their chlorinated analogs. amazonaws.comiiseagrant.org this compound is a member of the haloacetamide (HAM) class of N-DBPs and contains both bromine and chlorine atoms.

Studies comparing the cytotoxicity of different DBPs in mammalian cells have consistently shown that emerging DBPs, including many haloacetamides, are more toxic than currently regulated compounds. iiseagrant.org For instance, the cytotoxicity of haloacetonitriles, another class of N-DBPs, was found to be greater for brominated species compared to chlorinated ones. iiseagrant.org This trend generally holds for haloacetamides as well. The presence of bromine is believed to increase the lipophilicity and reactivity of the molecule, potentially enhancing its toxic effects. inchem.org

The table below presents a comparative overview of the cytotoxicity of this compound relative to other selected disinfection by-products, based on data from in vitro studies using Chinese Hamster Ovary (CHO) cells.

This table provides a generalized ranking based on findings that N-DBPs and brominated DBPs tend to exhibit higher toxicity. amazonaws.comcsic.esiiseagrant.org

Predictive Toxicology and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Predictive toxicology utilizes computational models to estimate the potential adverse effects of chemicals, reducing reliance on traditional animal testing and allowing for the rapid screening of numerous substances. researchgate.neteuropa.eu A key method in this field is the Quantitative Structure-Activity Relationship (QSAR), which establishes a correlation between the chemical structure of a compound and its biological activity or toxicity. toxnavigation.com QSAR models are developed by analyzing a dataset of chemicals with known toxicities and identifying specific molecular features (descriptors) that are mathematically related to those toxic effects. researchgate.net These models can then be used to predict the toxicity of new or untested chemicals based solely on their structure. toxnavigation.com

The application of QSAR is particularly valuable for assessing the risks of disinfection by-products, a large and structurally diverse group of chemicals. amazonaws.com Regulatory agencies and researchers use these models for tasks such as prioritizing DBPs for further toxicological investigation and filling data gaps where experimental data is unavailable. amazonaws.comqsartoolbox.org The process involves defining the model's applicability domain—the chemical space in which it can make reliable predictions—to ensure its proper use. researchgate.net

For haloacetamides like this compound, QSAR models can help predict toxicological endpoints such as cytotoxicity, genotoxicity, and reproductive toxicity. researchgate.net The models identify structural descriptors relevant to toxicity, which for haloacetamides might include:

Lipophilicity: Affects absorption and distribution in the body.

Electronic Parameters: Relate to the chemical's reactivity.

Steric Properties: Pertain to the size and shape of the molecule.

By inputting the structural information for this compound into a validated QSAR model for haloacetamides or N-DBPs, a prediction of its toxic potential can be generated. For example, structure-activity relationship analyses have been instrumental in identifying certain emerging DBPs, including nitrogenous ones, as high-priority candidates for toxicological testing due to structural alerts suggesting they are likely to be more toxic than many regulated DBPs. amazonaws.com The development of advanced QSAR models, including those using machine learning and graph neural networks, continues to improve the accuracy and interpretability of these toxicological predictions. toxnavigation.comnih.gov

The table below outlines the general workflow for QSAR modeling as it would apply to assessing this compound.

Table of Mentioned Compounds

Analytical Methodologies for Environmental Detection of Bromodichloroacetamide

Sample Preparation and Extraction Techniques for Haloacetamides

The initial and critical step in the analysis of bromodichloroacetamide from aqueous matrices is the extraction and concentration of the analyte. The choice of extraction technique is pivotal for achieving high recovery rates and minimizing matrix interference.

Solid Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of haloacetamides from water samples. nih.gov This method involves passing the water sample through a cartridge containing a solid adsorbent material. The analytes of interest, including this compound, are retained on the sorbent while the water and other matrix components pass through. The retained compounds are then eluted with a small volume of an appropriate organic solvent. amazonaws.com

Polymeric sorbents, such as Oasis HLB, are commonly selected for the extraction of HAcAms due to their high affinity for these compounds. nih.govamazonaws.com The process typically involves conditioning the SPE cartridge, loading the sample, washing the cartridge to remove interferences, and finally eluting the analytes. amazonaws.com Factors such as the pH of the sample, the type of sorbent, the elution solvent, and the flow rate are optimized to ensure maximum recovery of the target compounds. researchgate.net For instance, adjusting the sample pH to approximately 5 can help prevent the hydrolysis of haloacetamides. amazonaws.com

One study demonstrated an automated SPE method coupled with gas chromatography/electron capture detection (GC/ECD) for analyzing 10 HAcAms in drinking water. researchgate.net The method achieved recovery values ranging from 72.4% to 108.5% and detection limits between 0.002–0.003 μg L⁻¹. researchgate.net Another method combining SPE with liquid chromatography-triple quadrupole mass spectrometry (LC-tqMS) reported detection limits for 13 HAcAms in the range of 7.6 to 19.7 ng/L. nih.gov

Table 1: Performance of a Selected SPE-GC-ECD Method for Haloacetamide Analysis researchgate.net

Parameter Value Range
Linearity Range (μg L⁻¹) 0.5–150
Correlation Coefficients > 0.9975
Limits of Detection (μg L⁻¹) 0.002–0.003
Limits of Quantification (μg L⁻¹) 0.005–0.010
Recovery (%) 72.4–108.5

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely employed technique for the isolation of this compound and other disinfection by-products (DBPs) from water samples. researchgate.net This method is valued for its simplicity, cost-effectiveness, and ability to extract a broad range of compounds simultaneously. researchgate.netphenomenex.com The principle of LLE is based on the differential solubility of compounds between two immiscible liquids, typically water and an organic solvent. zinsser-analytic.comscioninstruments.com

In a typical LLE procedure for HAcAm analysis, a water sample is vigorously mixed with an organic solvent, such as methyl tert-butyl ether (MTBE) or pentane. epa.govnih.govnih.gov The haloacetamides, being more soluble in the organic phase, partition from the aqueous phase into the organic solvent. scioninstruments.com After separation of the two layers, the organic extract containing the analytes is collected for further analysis. zinsser-analytic.com The efficiency of the extraction can be influenced by factors like the choice of solvent, the solvent-to-sample volume ratio, sample pH, and the addition of salt to the aqueous phase to enhance partitioning. nih.gov

The U.S. Environmental Protection Agency (EPA) Method 551.1 utilizes LLE with methyl tert-butyl ether for the determination of various chlorination disinfection byproducts, including some haloacetamides, in drinking water. epa.gov While straightforward, one-time LLE may result in lower recovery of total organic halogen (TOX) compared to other methods. researchgate.net Some studies have shown that multiple extractions can significantly improve the recovery of DBPs. researchgate.net For instance, one study reported that four successive LLEs improved the TOX recovery by 2.3 times compared to a single extraction. researchgate.net

Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the analysis of volatile and semi-volatile organic compounds, including haloacetamides. d-nb.infomdpi.com In HS-SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase above the sample) of a sealed vial containing the water sample. d-nb.infomdpi.com The volatile analytes partition from the aqueous phase into the headspace and are then adsorbed onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and directly inserted into the injector of a gas chromatograph for thermal desorption and analysis. mdpi.com

The efficiency of HS-SPME is dependent on several parameters, including the type of fiber coating, extraction time and temperature, sample volume, and ionic strength of the sample (adjusted by adding salt). researchgate.netmdpi.com For example, a study optimizing HS-SPME for 10 haloacetamides found that using a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber at 60°C for 30 minutes with the addition of sodium chloride provided good linearity and low detection limits, ranging from 0.2 to 50 ng L⁻¹. researchgate.net This technique is particularly advantageous as it minimizes matrix effects and integrates sampling, extraction, and concentration into a single step. d-nb.info

Chromatographic Separation Techniques for this compound

Following extraction, the concentrated analytes are separated and detected using chromatographic techniques. Gas chromatography is the most common approach for the analysis of this compound.

Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive and selective method for the analysis of halogenated organic compounds like this compound. measurlabs.comscioninstruments.comchromatographyonline.com It is a well-established technique and is specified in standard methods such as U.S. EPA Method 551.1 for the determination of chlorination disinfection byproducts. sci-hub.seepa.gov

In this method, the extracted sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. scioninstruments.com The column separates the different compounds in the mixture based on their boiling points and interaction with the stationary phase. As the separated compounds exit the column, they enter the Electron Capture Detector. The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons and a constant current. scioninstruments.comchromatographyonline.com Electronegative compounds, such as those containing bromine and chlorine, capture these electrons, causing a decrease in the current. measurlabs.comscioninstruments.com This reduction in current is measured as a peak, and the magnitude of the peak is proportional to the concentration of the analyte. scioninstruments.com

GC-ECD is known for its exceptional sensitivity to halogenated compounds, making it ideal for detecting trace levels of this compound in environmental samples. sci-hub.semeasurlabs.com However, its selectivity is limited to electronegative compounds, and it may be susceptible to interference from other co-extracted halogenated substances. sci-hub.semeasurlabs.com

Table 2: Key Features of GC-ECD for this compound Analysis

Feature Description
Principle Detection of electronegative compounds through the capture of electrons, leading to a reduction in a constant current. scioninstruments.comchromatographyonline.com
Selectivity Highly selective for halogenated compounds, as well as some nitrogen and oxygen-containing compounds. scioninstruments.comceda.ac.uk
Sensitivity Extremely high sensitivity, capable of detecting compounds at very low concentrations. sci-hub.semeasurlabs.com

| Common Application | Standard method for the analysis of organochlorine pesticides and disinfection byproducts in environmental samples. epa.govmeasurlabs.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive analytical technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. scioninstruments.comwikipedia.org It is widely regarded as a "gold standard" for the identification and quantification of organic compounds, including this compound, in complex mixtures. wikipedia.org

Similar to GC-ECD, the sample extract is first separated by the GC column. The separated compounds then enter the mass spectrometer, which acts as the detector. scioninstruments.com Inside the MS, molecules are ionized, typically by electron ionization (EI), which breaks them into characteristic fragments. scioninstruments.com These fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum is a unique fingerprint for a specific compound, allowing for highly confident identification. wikipedia.org

GC-MS offers greater specificity than GC-ECD because it provides structural information from the fragmentation pattern, in addition to the retention time from the GC. wikipedia.org This makes it less prone to interferences and allows for the simultaneous analysis of a wide range of compounds. nih.gov The instrument can be operated in two modes: full scan, which provides a complete mass spectrum for compound identification, and selected ion monitoring (SIM), where only specific fragment ions characteristic of the target analyte are monitored, significantly increasing sensitivity and allowing for lower detection limits. thermofisher.comepa.gov GC-MS methods have been successfully developed for the simultaneous analysis of multiple classes of nitrogenous DBPs, including haloacetamides, with detection limits in the low µg/L range. nih.gov

Table 3: Comparison of GC-ECD and GC-MS for this compound Analysis

Feature Gas Chromatography-Electron Capture Detection (GC-ECD) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures decrease in current due to electron capture by electronegative compounds. scioninstruments.com Separates ions based on mass-to-charge ratio after ionization and fragmentation. scioninstruments.com
Selectivity Selective for electronegative compounds (e.g., halogens). scioninstruments.comchromatographyonline.com Highly selective based on unique mass fragmentation patterns. wikipedia.org
Identification Based on retention time. sci-hub.se Based on retention time and mass spectrum (molecular fingerprint). wikipedia.org
Sensitivity Extremely high for halogenated compounds. sci-hub.semeasurlabs.com Very high, especially in Selected Ion Monitoring (SIM) mode. thermofisher.com
Interference Susceptible to co-eluting electronegative compounds. sci-hub.se Less susceptible to interference due to specific mass detection. wikipedia.org

| Cost | Generally lower cost. sci-hub.se | Generally higher cost. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of haloacetamides (HAcAms), including this compound, in environmental matrices such as drinking water. This method combines the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry.

Recent studies have demonstrated the efficacy of LC-MS/MS for the simultaneous determination of multiple HAcAms. For instance, a method using an ultra-performance liquid chromatography system coupled with tandem mass spectrometry (UPLC-MS/MS) has been developed for the quantification of 13 different HAcAms in drinking water without requiring sample pretreatment. rsc.orgrsc.org This direct analysis approach significantly reduces sample preparation time and potential for analyte loss. In another study, a method involving solid-phase extraction (SPE) followed by LC-MS/MS with atmospheric pressure chemical ionization (APCI) was developed for the trace determination of 13 haloacetamides, including brominated and iodinated analogs, in drinking water. nih.gov This method achieved very low detection limits, ranging from 7.6 to 19.7 ng/L. nih.gov

The chromatographic separation is typically achieved using a C18 column with a gradient elution of a mobile phase consisting of water (often with a small percentage of acid like acetic or formic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). rsc.orgresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

The table below summarizes typical parameters for the LC-MS/MS analysis of haloacetamides, which would be applicable for this compound.

Table 1: Typical LC-MS/MS Parameters for Haloacetamide Analysis

Parameter Typical Setting Source
Chromatography
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 5 µm) researchgate.net
Mobile Phase A 0.1% Acetic Acid in Water rsc.org
Mobile Phase B Acetonitrile or Methanol rsc.orgresearchgate.net
Flow Rate 0.3 - 0.4 mL/min rsc.orgresearchgate.net
Injection Volume 10 - 50 µL rsc.orgwaters.com
Column Temperature 40 °C rsc.org
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often in positive mode nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for this compound Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification and quantification of emerging disinfection byproducts (DBPs) like this compound. thermofisher.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. acs.org This capability is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas.

HRMS, often coupled with liquid chromatography (LC) or gas chromatography (GC), is instrumental in non-target screening to identify new and unexpected DBPs in water samples. thermofisher.comresearchgate.net For example, a recent study utilized supercritical fluid chromatography coupled with HRMS (SFC-HRMS) to identify novel halogenated sulfonic acids in disinfected drinking water, demonstrating the potential of HRMS-based methods to uncover new classes of DBPs. acs.orgnih.gov Another study used LC-HRMS to identify 123 halogenated DBPs in tap water, 94 of which were newly identified. researchgate.net

The key advantages of HRMS for the analysis of this compound and other DBPs include:

High Specificity: The ability to measure mass with high accuracy reduces the likelihood of false positives from interfering compounds in complex matrices like environmental water samples.

Identification of Unknowns: HRMS is essential for non-target screening and the tentative identification of new DBPs for which analytical standards are not yet available. acs.org

Retrospective Analysis: The full-scan data acquired in HRMS allows for retrospective analysis of samples for newly identified contaminants of concern without the need for re-analysis.

The use of HRMS in combination with techniques like GC has been applied to identify a range of DBPs in swimming pools, including halogenated ketones. nih.gov This highlights the versatility of HRMS in various environmental monitoring scenarios.

Development and Validation of Green Analytical Chemistry Methods for this compound Trace Analysis

The principles of Green Analytical Chemistry (GAC) are increasingly being applied to the development of methods for the analysis of environmental contaminants to minimize the use of hazardous substances and reduce the environmental impact of analytical procedures. researchgate.netacs.org For the trace analysis of this compound, this involves developing methods that are more sustainable without compromising analytical performance.

Key strategies in developing green analytical methods for this compound include:

Miniaturization of Sample Preparation: Techniques like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) significantly reduce or eliminate the need for organic solvents. researchgate.net For instance, a vacuum-assisted sorbent extraction (VASE) method coupled with GC-MS/MS has been developed for the analysis of iodinated trihalomethanes, which is more environmentally friendly than traditional liquid-liquid extraction. acs.org

Use of Greener Solvents: Replacing toxic organic solvents like acetonitrile and methanol with more benign alternatives such as water or supercritical fluids (e.g., CO2 in SFC) is a core principle of GAC. mst.edu

Direct Injection Techniques: Methods that allow for the direct injection of a water sample into the analytical instrument, such as some LC-MS/MS methods, eliminate the need for solvent-intensive extraction steps. waters.com

The table below summarizes some green analytical approaches and their potential application to this compound analysis.

Table 2: Green Analytical Chemistry Approaches for this compound Analysis

Green Approach Description Relevance to this compound Analysis Source
Solid-Phase Microextraction (SPME) A solvent-free extraction technique where a coated fiber is used to adsorb analytes from the sample. Can be used for the extraction of volatile and semi-volatile DBPs from water, reducing solvent use. researchgate.net
Direct Aqueous Injection The sample is directly injected into the analytical instrument without prior extraction. Simplifies the analytical workflow, eliminates solvent use for extraction, and reduces waste. waters.com
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the primary mobile phase, a non-toxic and environmentally benign solvent. Offers a greener alternative to liquid chromatography for the separation of DBPs. acs.orgnih.gov

| Miniaturized Systems | Use of smaller analytical devices and columns reduces solvent and energy consumption. | Can be applied to both GC and LC systems for a smaller environmental footprint. | researchgate.net |

Quality Assurance and Quality Control Protocols in this compound Analysis

Key elements of a QA/QC program for this compound analysis include:

Method Validation: Before routine use, the analytical method must be thoroughly validated to demonstrate its suitability for the intended purpose. This includes establishing the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. researchgate.net

Use of Blanks: Various types of blank samples (e.g., method blanks, trip blanks, field blanks) are analyzed to identify and quantify any contamination introduced during sampling, transport, or analysis. des.qld.gov.au

Calibration: The instrument is calibrated using a series of standards of known concentrations to establish a calibration curve against which the concentration of the analyte in the samples is determined. The calibration is verified at regular intervals. epa.gov

Analysis of Quality Control Samples: This includes the analysis of Laboratory Control Samples (LCS) or Quality Control Samples (QCS) to monitor the performance of the laboratory and the analytical method. epa.gov Matrix spikes and matrix spike duplicates are used to assess the effect of the sample matrix on the analytical results.

Internal and External Proficiency Testing: Participation in proficiency testing schemes, where the laboratory analyzes samples with known concentrations from an external provider, is crucial for assessing the accuracy of the laboratory's results and comparing them with other laboratories. researchgate.net

The following table outlines essential QA/QC parameters and their acceptance criteria for the trace analysis of organic contaminants in water.

Table 3: Key Quality Assurance/Quality Control Parameters

QA/QC Parameter Purpose Typical Acceptance Criteria Source
Method Blank To assess contamination during the analytical process. Below the Limit of Quantification (LOQ). des.qld.gov.au
Laboratory Control Sample (LCS) To monitor the performance of the method and the laboratory. Recovery within a specified range (e.g., 70-130%). epa.gov
Matrix Spike/Matrix Spike Duplicate (MS/MSD) To evaluate the effect of the sample matrix on analyte recovery and precision. Recovery and Relative Percent Difference (RPD) within established limits. epa.gov
Calibration Verification To ensure the instrument's calibration remains accurate over time. Percent difference from the true value within a specified limit (e.g., ±15%). epa.gov

| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. | Must be below the regulatory limit or level of concern. | waters.com |

Environmental Fate and Degradation Pathways of Bromodichloroacetamide

Abiotic Transformation Processes of Bromodichloroacetamide

Abiotic processes, which are non-biological in nature, play a significant role in the transformation of BDCAm in aquatic environments. These processes primarily include photolysis and hydrolysis.

Exposure to ultraviolet (UV) radiation can induce the degradation of many chemical compounds, a process known as photolysis. nih.gov The effectiveness of photolytic degradation is dependent on factors such as the intensity and wavelength of the UV light, as well as the chemical structure of the compound. nih.govmdpi.com For many organic pollutants, UV irradiation leads to the breaking of chemical bonds, producing free radicals and reducing the molecular weight of the parent compound. nih.gov The process can be complex, sometimes involving multiple mechanisms and the formation of various intermediate products. mdpi.com

Studies on compounds with similar structures to BDCAm suggest that direct photolysis can be an important degradation pathway. For instance, the photolysis of other organic molecules has been shown to follow pseudo-first-order kinetics. nih.gov The presence of other substances in the water, such as natural organic matter or certain ions, can also influence the rate of photolytic degradation by either promoting or inhibiting the process. mdpi.com

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound against hydrolysis is a key factor in its environmental persistence. d-nb.info For haloacetamides, the class of compounds to which this compound belongs, hydrolysis can lead to the formation of the corresponding haloacetic acids. molaid.com The rate of hydrolysis is often influenced by the pH of the water, with stability varying across different pH levels. molaid.com Generally, the hydrolysis of haloacetonitriles, precursors to haloacetamides, follows first-order kinetics with the lowest rate of degradation occurring at an intermediate pH. molaid.com

Biotic Degradation and Microbial Transformation of this compound

Biological processes, driven by microorganisms, are fundamental to the breakdown of organic contaminants in the environment. essde.com

Water treatment systems harbor diverse microbial communities that can play a role in the degradation of various pollutants. essde.com Biodegradation involves the metabolic breakdown of compounds by living organisms, such as bacteria and fungi, into simpler substances. essde.com This process can be a cost-effective and environmentally friendly method for removing contaminants from water. omicsonline.org The effectiveness of biodegradation depends on the specific microorganisms present and their enzymatic capabilities to break down the target compound. nih.gov

In the context of disinfection byproducts, microbial activity within treatment plants and distribution systems can contribute to their removal. The structure of the microbial community, often in the form of biofilms, can influence the rate and extent of degradation. mdpi.com While specific studies on the biodegradation of this compound in these systems are not detailed in the provided search results, the general principles of microbial degradation of organic pollutants are well-established. essde.comomicsonline.org

The composition and dynamics of microbial communities are critical in determining the fate of organic pollutants in the environment. nih.gov Different microbial populations have varying capabilities to degrade specific contaminants. nih.govfrontiersin.org For instance, certain bacterial genera like Pseudomonas are known for their versatility in biodegrading hydrocarbons. nih.gov The presence of a contaminant can lead to shifts in the microbial community structure, favoring the growth of species that can utilize the compound as a substrate. nih.govfrontiersin.org

Understanding the microbial community dynamics is essential for predicting and potentially enhancing the natural attenuation of pollutants like this compound. mdpi.com Factors such as the availability of other nutrients and the presence of co-contaminants can influence the microbial response and the efficiency of biodegradation. mdpi.comnih.gov The study of microbial communities and their genetic potential for degradation provides insights into the bioremediation potential of contaminated sites. mdpi.com

Advanced Oxidation Processes (AOPs) for this compound Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. ultraaqua.comgenesiswatertech.com These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (·OH), which are powerful oxidizing agents capable of breaking down a wide range of persistent organic compounds. openbiotechnologyjournal.commdpi.com

Ozonation-Enhanced Degradation

Ozonation is a powerful oxidation process used in water treatment to remove organic contaminants and disinfect water. While ozone can directly react with certain organic molecules, its decomposition in water also generates highly reactive hydroxyl radicals (•OH), which are non-selective oxidants. mdpi.com The effectiveness of ozonation in degrading this compound and its precursors has been a subject of study.

Research indicates that ozonation can influence the formation potential of haloacetamides (HANs), the class of compounds to which this compound belongs. In some studies, pre-ozonation of water before chlorination has been observed to affect the subsequent formation of various DBPs. For instance, one study noted that while ozonation increased the formation potential of some DBP classes, it led to a decrease in the formation potential of others. uq.edu.au Specifically for haloacetamides, some research has shown that certain species like dichloroacetamide and trichloroacetamide (B1219227) were detected after ozonation, while others, including this compound, were not, suggesting that ozonation may abate the specific precursors required for BDCAM formation. arizona.eduuq.edu.au

Table 1: Effect of Ozonation on Haloacetamide Formation Potential

Haloacetamide SpeciesObservation after Ozonation/Pre-ozonationReference
This compound (BDCAM)Not detected in some post-ozonation chlorination studies arizona.eduuq.edu.au
Dichloroacetamide (DCACN)Detected in some pre-ozonation studies arizona.edu
Trichloroacetamide (TCAM)Detected in some pre-ozonation studies arizona.edu
Haloacetamides (HAN4)Increased formation potential observed in some studies uq.edu.au

This table is for illustrative purposes and summarizes general findings. Specific outcomes can vary based on water matrix and treatment conditions.

UV/Chlorine and UV/Peroxide Treatment Efficacy

Advanced oxidation processes (AOPs) combining ultraviolet (UV) irradiation with chemical oxidants like chlorine (UV/chlorine) or hydrogen peroxide (UV/peroxide) are effective methods for degrading a wide range of organic contaminants.

The UV/chlorine process generates both hydroxyl radicals (•OH) and reactive chlorine species (RCS), such as the chlorine radical (Cl•). gdut.edu.cnresearchgate.net These highly reactive species can effectively degrade organic compounds. However, studies have shown that the UV/chlorine treatment can significantly increase the formation of haloacetamides (HAcAms), including this compound, by 90–508% compared to chlorination alone. gdut.edu.cn This is because the reactive species generated can react with organic precursors in the water to form these DBPs. The presence of bromide in the water can further promote the formation of brominated DBPs. gdut.edu.cn

The UV/peroxide (UV/H₂O₂) process relies on the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals (•OH), which are potent and non-selective oxidants. mdpi.commdpi.com This process is known to be effective in degrading a variety of organic pollutants. researchgate.net The hydroxyl radicals attack the this compound molecule, initiating a series of reactions that lead to its degradation. wikipedia.org The efficacy of the UV/H₂O₂ process is dependent on factors such as UV dose, hydrogen peroxide concentration, and the water matrix.

Table 2: Efficacy of UV-Based Advanced Oxidation Processes on Haloacetamides

Treatment ProcessEffect on this compound/HaloacetamidesKey Reactive SpeciesReference
UV/ChlorineIncreased formation•OH, Cl• gdut.edu.cnresearchgate.net
UV/Peroxide (UV/H₂O₂)Degradation•OH mdpi.commdpi.comwikipedia.org

This table provides a general overview of the efficacy of these treatments.

Identification of Transformation Products of this compound

Under advanced oxidation processes like UV/peroxide , the primary degradation mechanism is the attack by hydroxyl radicals. The reaction of •OH with this compound can lead to the abstraction of a hydrogen atom or addition to the molecule, initiating a cascade of reactions. wikipedia.orgmdpi.com This can result in the cleavage of the carbon-carbon or carbon-halogen bonds.

Hydrolysis is another potential degradation pathway for haloacetamides. Studies on related dichloroacetamides have shown that both acid- and base-mediated hydrolysis can occur, primarily leading to amide cleavage. nih.govnih.gov This suggests that under certain pH conditions, this compound could hydrolyze to form bromodichloroacetic acid and ammonia (B1221849).

Based on the chemical structure of this compound and the known reactivity of the treatment processes, the following are potential transformation products:

Bromodichloroacetic acid (BDCAA): Formed through the hydrolysis of the amide bond.

Dichloroacetic acid (DCAA) and Bromochloroacetic acid (BCAA): Potentially formed through dehalogenation reactions.

Oxamic acid: A potential end product of the oxidation of the acetamide (B32628) group.

Inorganic ions: Bromide (Br⁻), chloride (Cl⁻), and nitrate (B79036) (NO₃⁻) or ammonia (NH₃)/ammonium (NH₄⁺) from the complete mineralization of the molecule.

The exact distribution and concentration of these transformation products will depend on the specific treatment conditions, including the type of process, oxidant dosage, reaction time, and the composition of the water matrix.

Table 3: Potential Transformation Products of this compound

Transformation ProductPotential Formation Pathway
Bromodichloroacetic acidHydrolysis
Dichloroacetic acidDehalogenation
Bromochloroacetic acidDehalogenation
Oxamic acidOxidation
Bromide ion (Br⁻)Mineralization
Chloride ion (Cl⁻)Mineralization
Nitrate (NO₃⁻) / Ammonia (NH₃)Mineralization

This table lists potential transformation products based on chemical principles and studies of related compounds.

Mitigation Strategies for Bromodichloroacetamide Formation in Water Treatment

Precursor Control and Removal Technologies

The primary approach to minimizing bromodichloroacetamide formation is to remove its organic precursors from the source water before disinfection. Several technologies have proven effective in this regard.

Enhanced Coagulation and Flocculation

Enhanced coagulation is a process that optimizes the removal of natural organic matter (NOM), a primary precursor to disinfection byproducts, from water. wrc.org.za This technique involves adjusting the coagulant dose and pH to achieve maximum removal of total organic carbon (TOC), which serves as a surrogate for DBP precursors. scirp.org By increasing the coagulant dosage or lowering the pH, the efficiency of NOM removal can be significantly improved compared to conventional coagulation, which primarily targets turbidity removal. wrc.org.zanih.gov

Research has demonstrated that enhanced coagulation can effectively reduce the formation potential of trihalomethanes (THMs) and haloacetic acids (HAAs), classes of DBPs that include this compound. researchgate.netresearchgate.net The effectiveness of this method is influenced by factors such as the type of coagulant used (e.g., alum, ferric chloride), the characteristics of the raw water, and the operational parameters of the treatment plant. wrc.org.zaresearchgate.net For instance, studies have shown that adjusting the pH to around 5.5 can significantly enhance the removal of THM precursors. researchgate.net

Table 1: Impact of Enhanced Coagulation on DBP Precursor Removal

Parameter Conventional Coagulation Removal Enhanced Coagulation Removal
Total Organic Carbon (TOC) Varies 20-60% reduction in DBP formation potential researchgate.net
Trihalomethane (THM) Precursors Lower Efficiency Significantly enhanced removal at lower pH researchgate.net
Haloacetic Acid (HAA) Precursors Lower Efficiency Up to 59% reduction with certain coagulants researchgate.net

Granular Activated Carbon (GAC) Adsorption

Granular activated carbon (GAC) is a widely used adsorbent for removing a broad spectrum of organic compounds, including DBP precursors. mknassociates.usmdpi.com GAC filters can be employed as a post-treatment step after conventional clarification processes to further reduce the concentration of dissolved organic matter. mdpi.com The high surface area and porous structure of GAC allow it to effectively adsorb organic molecules that can react with disinfectants to form this compound. mdpi.com

Studies have shown that GAC can effectively remove both DBP precursors and, to some extent, the DBPs themselves. mknassociates.usresearchgate.net The performance of GAC is dependent on several factors, including the type of carbon, the empty bed contact time (EBCT), and the characteristics of the water being treated. researchgate.netnih.gov Research indicates that GAC can achieve significant removal of bromide, a key component in the formation of brominated DBPs. researchgate.netnih.gov For example, bench-scale experiments have reported bromide removal efficiencies ranging from 38.5% to 91.2%. researchgate.net

Table 2: Bromide Removal Efficiency of Granular Activated Carbon (GAC)

Water Type Empty Bed Contact Time (EBCT) Bromide Removal Rate
Mineral Water 5 min 51.8-74.9% researchgate.net
Synthetic Water 5 min 62.3-91.2% researchgate.net
Domestic Drinking Water (Pilot-Scale) N/A 38.5-42.6% researchgate.net

Membrane Separation Processes for Organic Matter Removal

Membrane filtration technologies, such as microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), offer a physical barrier to remove DBP precursors. nih.gov These processes can effectively remove a wide range of organic molecules, particulate matter, and microorganisms based on size exclusion and other separation mechanisms. nih.goveeer.org

Microfiltration (MF) is effective in removing suspended solids and colloidal materials. nih.gov

Ultrafiltration (UF) can remove larger organic molecules. nih.gov

Nanofiltration (NF) and Reverse Osmosis (RO) are capable of removing a broader range of dissolved organic compounds and inorganic ions, including bromide. nih.gov

Research has shown that membrane processes can significantly reduce the formation of DBPs by removing their precursors. nih.gov For instance, a membrane bioreactor (MBR) system, which combines membrane filtration with biological treatment, has been shown to remove precursors for certain DBPs, although its effectiveness for brominated DBP precursors can be limited. nih.gov

Optimization of Disinfection Practices to Minimize this compound

In addition to precursor removal, modifying disinfection strategies can effectively control the formation of this compound.

Alternative Disinfectant Application (e.g., Chlorine Dioxide)

The use of alternative disinfectants to chlorine is a key strategy for minimizing the formation of certain DBPs. mknassociates.us Chlorine dioxide (ClO₂) is a strong disinfectant that has been shown to produce significantly lower levels of trihalomethanes (THMs) and haloacetic acids (HAAs) compared to chlorine. westechwater.comconsensus.app This is because chlorine dioxide reacts with organic matter in a different way than chlorine, leading to the formation of different, and often less harmful, byproducts. consensus.appresearchgate.net

Studies have demonstrated that chlorine dioxide is effective against a wide range of pathogens and can be a viable alternative or supplement to chlorine, especially in water sources with high DBP precursor levels. wa.govnih.gov However, it is important to note that chlorine dioxide can form other byproducts, such as chlorite (B76162) and chlorate, which are also regulated in drinking water. consensus.appswcc.gov.sa

Table 3: Comparison of Disinfectants and their DBP Formation Potential

Disinfectant Advantages Disadvantages
Chlorine Inexpensive, effective, provides residual protection westechwater.com Forms THMs and HAAs wa.gov
Chlorine Dioxide Effective disinfectant, reduces THM and HAA formation westechwater.comconsensus.app Can form chlorite and chlorate, more expensive westechwater.comwa.gov
Ozone Very powerful disinfectant wa.gov Can form bromate, no residual protection wa.gov
Chloramines Reduces DBP formation, provides residual protection westechwater.com Less effective disinfectant than chlorine westechwater.com

Sequential Disinfection Strategies

Sequential disinfection involves using multiple disinfectants at different stages of the treatment process. This approach aims to leverage the benefits of each disinfectant while minimizing the formation of undesirable byproducts. For example, an initial disinfectant like ozone or chlorine dioxide can be used for primary disinfection and oxidation of organic matter, followed by a secondary disinfectant like chlorine or chloramines to provide a residual in the distribution system. mdpi.com

By using a stronger primary disinfectant, the dose of the secondary disinfectant (typically chlorine) can be reduced, thereby lowering the potential for DBP formation. mknassociates.us The specific sequence and combination of disinfectants depend on the source water quality and treatment objectives.

Disinfectant Dose and Contact Time Optimization

The formation of this compound and other haloacetamides (HAcAms) is intricately linked to the specifics of the disinfection process, primarily the disinfectant dose and the contact time allowed for reactions to occur. Optimizing these parameters is a critical strategy for minimizing the formation of these nitrogenous disinfection byproducts (N-DBPs).

Research indicates that the ratio of chlorine to nitrogen precursors is a key factor. Studies on related compounds like dichloroacetamide (DCAcAm) have shown that a lower chlorine to nitrogen (Cl/N) molar ratio tends to favor its formation. Conversely, a very high dose of chlorine can inhibit the formation of DCAcAm, suggesting that breakpoint chlorination could be an effective strategy to reduce its yield. umass.edu This occurs because at breakpoint, sufficient chlorine is added to oxidize not only the precursors but also some of the intermediate byproducts that lead to haloacetamide formation.

Contact time, or the duration water is in contact with the disinfectant, also plays a significant role. Increasing the detention time of water after disinfection can influence the speciation of disinfection byproducts (DBPs). While it may favor the control and degradation of some haloacetamides, it can simultaneously lead to an increase in the concentration of other DBPs like dichloroacetic acid (DCAA). umass.edu Therefore, a balance must be struck. For instance, an optimized free chlorine contact time of up to one hour has been suggested to control regulated DBPs as well as other toxic unregulated byproducts in certain water qualities. nih.gov

Water quality parameters such as pH also interact with dose and contact time. Acidic conditions (lower pH) have been found to reduce the concentration of DCAcAm. umass.edumontclair.edu However, this adjustment can have countervailing effects, as a lower pH may promote the formation of other N-DBPs like dichloroacetonitrile (B150184) (DCAN). umass.edumontclair.edu The interplay between these factors necessitates a comprehensive, system-specific approach to optimization. Water utilities can use diagnostic tools and hold studies to simulate distribution system conditions and determine the optimal balance of disinfectant dose and contact time to minimize DBP formation while ensuring microbial safety. epa.gov

Table 1: Effect of Chlorination Parameters on Dichloroacetamide (DCAcAm) Formation This table presents findings on a related haloacetamide, offering insights applicable to this compound control.

ParameterConditionImpact on DCAcAm FormationReference
Chlorine Dose Lower Cl/N RatioFavors Formation montclair.edu
Higher Cl/N Ratio (Breakpoint)Inhibits Formation umass.edu
pH Decrease (e.g., to 5.0)Reduces Concentration umass.edu
Contact Time Increased DetentionMay favor control/degradation umass.edu
Organic Matter High DOCSensitive, higher chlorine demand montclair.edu

Innovative Treatment Technologies for this compound Reduction

Beyond optimizing conventional disinfection, innovative technologies are being implemented to more effectively remove this compound and its precursors from drinking water. These advanced methods target either the precursor organic matter before disinfection or the DBP itself after it has formed.

Biological filtration is a highly promising technology for controlling haloacetamides. This process utilizes microorganisms grown on filter media (such as sand, anthracite, or granular activated carbon) to biodegrade organic compounds. nih.govacs.org When used after an oxidation step like ozonation, the process is often referred to as ozone-biofiltration (O₃-BAC). Ozonation breaks down large, complex natural organic matter (NOM) molecules into smaller, more biodegradable organic compounds, which are then more easily removed by the microorganisms in the biofilter. unm.edunih.gov

Biofiltration is also capable of removing haloacetamides that have already formed. Research has demonstrated that biofiltration can achieve over 90% removal of di- and tri-halogenated haloacetamides. nih.govacs.org The removal mechanism appears to be a biologically mediated hydrolysis pathway, where haloacetonitriles (HANs) are hydrolyzed to haloacetamides, which are then further broken down. nih.govacs.org

Table 2: Efficacy of Treatment Processes on Haloacetamide (HAcAm) Precursor Removal

Treatment StageTotal HAcAm Formation Potential RemovalKey FindingsReference
Coagulation/Flocculation/Sand FiltrationHighShowed the highest removal of total HAcAm-FPs in a plant study. nih.gov
Ozone-Biological Activated Carbon (O₃-BAC)SignificantPlants using O₃-BAC had lower total HAcAm concentrations in finished water. rsc.org
Overall Plant Performance50% - 75%Effective overall reduction of HAcAm precursors. nih.gov

Electrochemical treatment methods represent an emerging and advanced approach for degrading persistent organic pollutants, including halogenated DBPs like this compound. These techniques utilize electrochemical reactions, typically classified as either reduction or oxidation, to break down contaminants. researchgate.net

Electrochemical reduction involves the transfer of electrons to the contaminant molecule, causing the cleavage of carbon-halogen bonds (e.g., C-Br and C-Cl). This process dehalogenates the compound, transforming it into less harmful substances. researchgate.net A specific application of this principle is the use of zero-valent iron (ZVI), often in combination with a catalyst like copper (Cu), to create a bimetallic system. nih.gov In this system, the iron acts as the electron donor, and the copper enhances the reaction rate. This reductive dehalogenation has been shown to be effective for haloacetamides, with studies demonstrating that ZVI can sequentially reduce trichloroacetamide (B1219227) to dichloroacetamide and then monochloroacetamide. The addition of copper significantly enhances this removal. nih.gov Brominated haloacetamides are typically reduced more readily than their chlorinated counterparts in such systems. nih.gov

Development of Decision Support Tools for this compound Control

Managing the formation of this compound and other DBPs is a complex challenge involving numerous variables related to source water quality and treatment plant operations. To address this, the water industry is increasingly turning to the development and use of Decision Support Tools (DSTs). These tools integrate data and predictive models to help utility operators make informed decisions to optimize treatment processes and minimize DBP formation. mdpi.comfontusblue.com

DSTs often incorporate artificial intelligence (AI) and machine learning algorithms to build predictive models. mdpi.com These models are trained on extensive datasets that include key water quality parameters such as:

Total and Dissolved Organic Carbon (TOC/DOC) fontusblue.com

Dissolved Organic Nitrogen (DON) nih.gov

Bromide concentration nih.gov

pH nih.gov

Temperature nih.gov

Operational data, such as disinfectant type, dose, and contact time, are also critical inputs. nih.gov By analyzing these variables, the models can predict the likely formation of various DBP classes, including trihalomethanes (THMs), haloacetic acids (HAAs), haloacetonitriles (HANs), and haloacetamides (HAcAms). nih.govresearchgate.net

A common method for generating the necessary data to build these models is the use of Simulated Distribution System (SDS) tests. researchgate.netrsc.org SDS tests are standardized laboratory procedures designed to mimic the conditions (e.g., water age, temperature, disinfectant residual) found in a real water distribution system, allowing for the controlled study of DBP formation over time. researchgate.net The data from these tests can be used to develop multivariable predictive models that help operators understand how changes in treatment, such as adjusting the chlorine dose or switching disinfectants, will impact the levels of specific DBPs like this compound in the finished water. fontusblue.comrsc.org The US EPA's Area-Wide Optimization Program (AWOP) provides frameworks and tools that guide water systems through the process of collecting data and implementing optimization strategies to reduce DBPs. epa.gov

Epidemiological Studies and Public Health Implications of Bromodichloroacetamide Exposure

Associations Between Disinfected Drinking Water Exposure and Health Outcomes

Epidemiological studies have consistently explored the potential associations between long-term exposure to disinfection by-products (DBPs) in drinking water and various adverse health outcomes. While many studies focus on mixtures of DBPs, such as trihalomethanes (THMs), of which bromodichloroacetamide is a component, some research has specifically investigated the effects of this compound. The primary health concerns investigated include cancer and adverse reproductive and developmental outcomes.

Several epidemiological studies have suggested a possible link between the ingestion of chlorinated drinking water and an increased risk of cancer. nih.gov However, these studies often face the challenge of isolating the effect of a single compound like this compound from the hundreds of other by-products present in the water. nih.gov Animal studies have provided more direct, though not directly transferable, evidence. For instance, oral exposure to this compound has been shown to cause tumors in several organs in rats and mice. nih.gov

In the realm of reproductive health, epidemiological data have suggested an association between exposure to this compound in drinking water and an increased risk of spontaneous abortion. ca.gov One study specifically linked the consumption of water with certain levels of this compound to an elevated risk of miscarriage. ca.gov Further research in animal models has supported these findings, demonstrating that this compound can cause full-litter resorption in rats. ca.gov There is also growing interest in the potential role of DBPs in other adverse reproductive outcomes like the inability to conceive and low birth weight. ca.gov

Table 1: Summary of Epidemiological Associations with this compound Exposure

Health Outcome Study Findings Key Observations
Cancer Inadequate evidence from human studies to establish a direct causal link with this compound alone. nih.gov Animal studies show carcinogenicity in multiple organs. nih.gov
Spontaneous Abortion Epidemiological studies suggest an increased risk with exposure to this compound in drinking water. ca.gov Animal studies corroborate these findings, showing pregnancy loss. ca.gov
Other Reproductive Outcomes Under investigation for associations with infertility and low birth weight. ca.gov Research is ongoing to clarify these potential links. ca.gov

Challenges in Epidemiological Exposure Assessment for Disinfection By-products

A significant hurdle in establishing definitive links between DBP exposure and health outcomes is the difficulty in accurately assessing individual exposure levels over relevant time periods. nih.govacs.org This challenge is multifaceted and includes limitations in the available data, the complexity of DBP mixtures, and accurately capturing personal water use habits. nih.gov

Furthermore, DBP concentrations are not static; they can fluctuate seasonally and even throughout the day within a municipal water distribution system. acs.org A study in Ontario and Nova Scotia, Canada, found that the correlation between total THMs and bromodichloromethane (B127517) varied significantly between the two provinces, highlighting the geographical differences in DBP profiles. nih.govbohrium.com This spatial and temporal variability makes it difficult to estimate an individual's long-term exposure based on infrequent water quality samples. nih.govbohrium.com

Another major challenge lies in obtaining accurate and reliable information on personal activity and water consumption patterns. nih.gov Exposure to DBPs is not limited to ingestion; inhalation and dermal absorption during activities like showering and bathing can also be significant routes of exposure. acs.org A study found a correlation of 0.73 between household THM levels and a total exposure measure that included ingestion, showering, and bathing, underscoring the importance of considering all exposure routes. nih.govbohrium.com Accurately recalling and quantifying these behaviors over long periods in epidemiological questionnaires is a recognized limitation. nih.gov

Role of this compound in Disinfection By-product Mixtures and Cumulative Toxicity

The concept of additive toxicity has been explored to estimate the combined effect of DBP mixtures. One study that examined the cytotoxicity of defined DBP mixtures based on concentrations found in real-world drinking water samples supported the hypothesis of additive toxicity. nih.gov This suggests that the total cytotoxic effect of the DBP mixture could be reasonably estimated by summing the cytotoxic potency-weighted concentrations of the individual DBPs. nih.gov This approach, however, relies on having comprehensive data on the concentrations and cytotoxic potencies of a wide range of DBPs, which is often not available.

Table 2: Relative Contribution of DBP Classes to Mixture Toxicity

DBP Class General Toxicity Contribution Factors Influencing Contribution
Brominated DBPs Potentially higher cytotoxicity and genotoxicity compared to chlorinated analogues. hep.com.cnresearchgate.net Bromide concentration in source water. hep.com.cn
Nitrogenous DBPs Some N-DBPs are known to be highly mutagenic. acs.org Type of disinfectant used and presence of nitrogen-containing precursors.
Regulated DBPs (e.g., THMs, HAAs) Often used as indicators of overall DBP presence, but may not fully represent the mixture's toxicity. acs.org Disinfection process and water quality parameters.

Identification of Genetically Susceptible Populations to Disinfection By-product Exposure

There is growing evidence that genetic factors may influence an individual's susceptibility to the adverse health effects of DBP exposure. Research in this area has primarily focused on genes involved in the metabolism and detoxification of these compounds, such as those encoding for Cytochrome P450 (CYP450) and Glutathione (B108866) S-Transferase (GST) enzymes. nih.gov

Polymorphisms, or variations, in these genes can alter the rate at which individuals metabolize DBPs, potentially leading to higher internal doses of toxic metabolites in some people. For example, some studies have investigated single nucleotide polymorphisms (SNPs) in the CYP2E1 gene and deletions in the GSTM1 and GSTT1 genes as potential modifiers of the association between DBP exposure and adverse pregnancy outcomes, such as reduced fetal growth. nih.gov

However, the results of these gene-environment interaction studies have been inconsistent. A case-control study examining the interaction between THM and haloacetic acid exposure and genetic polymorphisms on small for gestational age neonates did not replicate previously reported positive associations with a specific CYP2E1 allele or GSTM1 deletion. nih.gov While some interactions with other CYP2E1 polymorphisms were observed, they were not statistically significant after correcting for multiple testing. nih.gov

Similarly, a large European mother-child cohort study found no association between birth outcomes and trihalomethane exposures during pregnancy, either in the total population or in potentially genetically susceptible subgroups with polymorphisms in DBP-metabolizing genes. nih.gov These findings highlight the complexity of gene-environment interactions and the need for further research with large sample sizes and detailed exposure assessments to clarify the role of genetic susceptibility in DBP-related health risks.

Risk Assessment Frameworks for this compound in Drinking Water

Risk assessment frameworks for chemicals in drinking water provide a systematic approach to evaluating the potential adverse health effects of exposure and informing public health decisions. These frameworks generally follow a multi-step process that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. redalyc.org

For this compound, the hazard identification step involves reviewing toxicological and epidemiological data to determine the types of health problems it can cause. As previously mentioned, both cancer and reproductive toxicity are potential hazards. nih.govca.gov The dose-response assessment then seeks to quantify the relationship between the amount of exposure and the likelihood of adverse effects.

The exposure assessment component aims to determine the extent of human exposure to this compound through various routes, including ingestion of drinking water and inhalation and dermal contact during household water use. redalyc.org This step is often the most challenging due to the difficulties in accurately quantifying long-term, low-level exposures, as discussed in section 8.2.

Finally, risk characterization integrates the information from the previous steps to estimate the probability of adverse health effects occurring in the exposed population. redalyc.org This can be expressed in terms of a cancer risk level or a hazard quotient for non-cancer effects. For example, a study in Thailand found that while the non-cancer risks from THMs were within an acceptable range, the lifetime excess cancer risk from ingestion exceeded acceptable levels. tci-thaijo.org

It is important to note that risk assessments often rely on default assumptions and uncertainty factors to account for gaps in the data. scispace.com As new scientific evidence emerges, these assessments should be updated to provide the most accurate picture of the potential risks associated with this compound and other DBPs in drinking water. scispace.comnih.gov

Table of Compounds

Compound Name
This compound
Trihalomethanes (THMs)
Haloacetic acids (HAAs)
Chloroform
Bromodichloromethane
Dibromochloromethane
Bromoform
Total organic chlorine (TOCl)
Total organic bromine (TOBr)
Bromate
Hydrogen peroxide
Chloroacetic acid (CAA)

Research Gaps and Future Directions in Bromodichloroacetamide Studies

Elucidation of Comprehensive Toxicological Profiles for Bromodichloroacetamide

A fundamental and pressing research gap is the absence of a complete toxicological profile for this compound. Unlike more extensively studied DBPs such as bromodichloromethane (B127517) or various haloacetic acids, specific data on the toxicokinetics (absorption, distribution, metabolism, and excretion) and toxicodynamics of this compound are scarce. researchgate.net Establishing this profile is the bedrock upon which all other health-related research is built.

Future research must prioritize a suite of toxicological studies to characterize the potential hazards of this compound. This includes:

Acute, Subchronic, and Chronic Toxicity Studies: To determine the effects of short-term and long-term exposure across different biological systems.

Genotoxicity Assays: In vitro and in vivo tests are required to assess the potential for this compound to cause DNA or chromosomal damage. While studies on related compounds like chloroacetamide have shown evidence of genotoxicity through the generation of reactive oxygen species, similar investigations specific to this compound are absent. nih.gov

Carcinogenicity Bioassays: Long-term studies in animal models are essential to determine if exposure can lead to tumor formation. For context, studies by the National Toxicology Program on other DBPs, such as bromodichloroacetic acid, have provided clear evidence of carcinogenic activity in rodents. nih.gov Similar long-term bioassays for this compound are a critical need.

Reproductive and Developmental Toxicity Studies: Research is needed to understand if the compound can interfere with reproductive processes or harm a developing fetus.

The following table summarizes the key toxicological studies that are currently lacking for this compound, representing a roadmap for future research.

Toxicological EndpointStatus for this compoundResearch Priority
Acute Toxicity Data LackingHigh
Subchronic Toxicity Data LackingHigh
Chronic Toxicity Data LackingHigh
Genotoxicity / Mutagenicity Data LackingHigh
Carcinogenicity Data LackingHigh
Reproductive Toxicity Data LackingHigh
Developmental Toxicity Data LackingHigh
Mechanistic Studies Data LackingMedium

Understanding Mixture Effects of this compound with Other Disinfection By-products

Human exposure to DBPs occurs not in isolation but as a complex mixture of dozens of compounds in drinking water. nih.govescholarship.org A significant research gap is the near-total lack of information on the combined or interactive toxic effects of this compound with other co-occurring DBPs like trihalomethanes (THMs), haloacetic acids (HAAs), and haloacetonitriles (HANs). nih.govnih.gov

The potential for synergistic or additive effects, where the combined toxicity is greater than the sum of the individual compounds, is a major public health concern. dwqr.scot Future research must move beyond single-chemical studies to address the reality of DBP mixtures. This requires:

In Vitro Mixture Studies: Utilizing cell-based assays to screen for synergistic cytotoxicity or genotoxicity when this compound is combined with other prevalent DBPs.

In Vivo Animal Studies: Designing studies that expose animal models to realistic mixtures of DBPs, including this compound, at environmentally relevant concentrations to assess combined toxicological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models for the toxicity of DBP mixtures that include haloacetamides.

Addressing this gap is essential for developing regulatory standards for DBP mixtures that are truly protective of public health.

Long-Term Health Impact Assessments and Chronic Exposure Studies

There is a profound lack of data regarding the long-term health consequences of chronic, low-level exposure to this compound through daily water consumption. While epidemiological studies have suggested associations between the broader mixture of DBPs in chlorinated water and adverse health outcomes, the specific contribution of this compound to these risks is unknown. nih.gov

Closing this research gap requires:

Chronic Exposure Animal Studies: Long-term (e.g., two-year) animal studies are needed to identify non-cancer health effects that may result from a lifetime of exposure to this compound. Studies on related compounds like bromodichloromethane have identified the liver and kidneys as potential target organs for long-term effects. researchgate.netilo.org

Development of Sensitive Biomarkers: Research is needed to identify specific biomarkers of exposure and effect for this compound. This would allow for more accurate exposure assessment in human populations.

Prospective Epidemiological Studies: Future human health studies should incorporate advanced analytical methods to specifically measure this compound and other haloacetamides in biological samples or water supplies to better assess exposure and potential links to chronic diseases.

Development of Novel Remediation and Prevention Technologies for this compound

Research into effective methods for removing this compound from treated water or preventing its formation is another critical area of need. While general remediation technologies exist for halogenated organic compounds, their specific efficacy for this compound is unverified. epa.govepa.gov

Future directions in this area should include:

Formation Pathway Elucidation: Detailed studies are needed to fully understand the specific precursors and reaction conditions (e.g., pH, temperature, disinfectant type) that favor the formation of this compound. Research has shown that haloacetamide formation can be significant when using chloramines and can be influenced by the presence of aldehydes. nih.gov

Benchmarking Removal Technologies: Systematic evaluation of existing water treatment technologies—such as granular activated carbon (GAC), reverse osmosis, and advanced oxidation processes—is required to determine their effectiveness at removing this compound.

Investigating Source Water Control: Research into methods for removing specific organic nitrogen precursors from raw water sources before disinfection could provide an effective preventative strategy.

Degradation Studies: Investigating novel degradation techniques, such as the use of zero-valent iron which has been studied for trihalomethanes, could lead to new in-situ remediation strategies within distribution systems. rsc.orgclu-in.org

Interdisciplinary Approaches Integrating Analytical Chemistry, Toxicology, and Epidemiology

Addressing the multifaceted challenges posed by this compound requires a departure from siloed research efforts. A significant gap exists in the application of integrated, interdisciplinary approaches to study this specific compound. Future progress hinges on the convergence of multiple scientific fields.

A robust, interdisciplinary research program for this compound would involve:

Analytical Chemistry: Developing more sensitive and accessible methods for detecting and quantifying this compound and its precursors in diverse water matrices.

Toxicology: Using the analytical data to design toxicological experiments with environmentally relevant concentrations and mixtures, and to identify mechanisms of action.

Epidemiology: Employing the improved analytical methods and toxicological insights in human population studies to establish more definitive links between exposure and health outcomes.

Environmental Engineering: Applying findings from all fields to design and implement effective, real-world strategies for preventing the formation of this compound and removing it from drinking water.

By fostering collaboration among these disciplines, researchers can more effectively translate fundamental scientific discoveries into tangible public health protections.

Q & A

Q. Q1. What are the established methods for synthesizing and characterizing bromodichloroacetamide in laboratory settings?

Methodological Answer: this compound is typically synthesized via halogenation of acetamide derivatives under controlled conditions. Key steps include:

  • Synthesis : Reacting dichloroacetamide with brominating agents (e.g., HBr or N-bromosuccinimide) in anhydrous solvents like dichloromethane. Temperature control (0–25°C) is critical to avoid side reactions.
  • Purification : Use liquid-liquid extraction or column chromatography to isolate the compound. Monitor purity via thin-layer chromatography (TLC).
  • Characterization : Confirm structure using ¹H/¹³C NMR (peaks at δ 3.8–4.2 ppm for CH₂BrCl groups) and mass spectrometry (expected molecular ion at m/z 191.4 for C₂H₃BrClNO). Purity should exceed 95% for experimental validity .

Q. Q2. How can this compound be detected and quantified in environmental water samples?

Methodological Answer: Detection relies on derivatization and advanced chromatography:

  • Sample Preparation : Pre-concentrate using solid-phase extraction (SPE) with C18 cartridges.
  • Derivatization : Convert this compound to methyl esters (e.g., methyl bromodichloroacetate) using diazomethane, enhancing volatility for GC analysis .
  • Instrumentation :
    • GC-ECD/GC-MS : Limits of detection (LOD) ~0.1 µg/L.
    • LC-HRMS : Provides structural confirmation with LOD <0.05 µg/L.
    • Calibrate with certified reference materials to avoid matrix interference .

Q. Q3. What factors influence the environmental persistence and hydrolysis of this compound?

Methodological Answer: Hydrolysis rates depend on:

  • pH : Degrades faster in alkaline conditions (pH >8) via nucleophilic substitution.
  • Temperature : Hydrolysis half-life decreases from 30 days (20°C) to <7 days (40°C).
  • Solubility : Low solubility in water (~6 mg/L at 25°C) limits hydrolysis but enhances adsorption to organic matter .
    Experimental Design : Conduct kinetic studies in buffered solutions at varying pH/temperature. Monitor degradation via ion chromatography or LC-MS.

Advanced Research Questions

Q. Q4. What mechanistic insights exist for this compound’s reactivity in advanced oxidation processes (AOPs)?

Methodological Answer: this compound reacts with hydroxyl radicals (•OH) during AOPs:

  • Pathway : Radical-initiated dehalogenation generates dichloroacetamide and bromide ions.
  • Kinetics : Second-order rate constants (k = 2.5 ×10⁹ M⁻¹s⁻¹) measured via competition kinetics using probe compounds (e.g., nitrobenzene).
  • Byproducts : Use FTIR and TOF-MS to identify intermediates like chloroacetic acid. Optimize AOP conditions (e.g., UV/H₂O₂) to minimize toxic byproducts .

Q. Q5. How can conflicting data on this compound’s cytotoxicity be resolved in in vitro models?

Methodological Answer: Discrepancies arise from:

  • Cell Line Variability : Compare results across multiple lines (e.g., HepG2 vs. CHO-K1).
  • Exposure Duration : Acute (24h) vs. chronic (72h) exposure alters IC₅₀ values.
  • Assay Interference : this compound may react with MTT assay reagents. Validate cytotoxicity via dual methods (e.g., ATP luminescence + live/dead staining) .

Q. Q6. What experimental strategies address contradictions in this compound’s reported hydrolysis rates?

Methodological Answer: Resolve variability by:

Standardizing Conditions : Use identical buffer systems (e.g., phosphate vs. carbonate) and ionic strength.

Analytical Validation : Cross-validate quantification methods (e.g., GC-MS vs. ion chromatography).

Data Normalization : Report rates relative to control compounds (e.g., dibromoacetamide) .

Q. Q7. How do advanced detection methods improve sensitivity for this compound in complex matrices?

Methodological Answer:

Method LOD (µg/L) Matrix Compatibility Key Advantage
GC-ECD0.1Water, soilCost-effective
LC-HRMS (Q-TOF)0.02Biological fluidsStructural specificity
SPE-LC/MS/MS0.05WastewaterHigh throughput

Q. Validation Steps :

  • Spike recovery tests (85–115% acceptable).
  • Compare with isotope-labeled internal standards (e.g., ¹³C-bromodichloroacetamide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.